Lipophilicity Difference vs Analogs
The measured LogP of ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is 2.33860 . The non-fluorinated parent compound ethyl thiazole-4-carboxylate (CAS 14527-43-6) has a predicted LogP of approximately 0.87, indicating that 5-CF₃ substitution increases lipophilicity by roughly 1.47 log units—translating to a ~30-fold increase in octanol/water partition coefficient . This difference is directly relevant for passive membrane permeability and oral bioavailability predictions in drug discovery. The regioisomer ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5) reports an identical LogP of 2.33860 , which means the overall lipophilicity is equivalent between the 2-CF₃ and 5-CF₃ regioisomers; however, the spatial orientation of the lipophilic CF₃ group relative to the ester handle alters the molecular electrostatic potential surface, which can affect target binding and metabolic stability without changing the global LogP value .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.33860 (ethyl 5-(trifluoromethyl)thiazole-4-carboxylate, CAS 900530-66-7) |
| Comparator Or Baseline | Comparator 1: Ethyl thiazole-4-carboxylate (non-fluorinated, CAS 14527-43-6), predicted LogP ≈ 0.87. Comparator 2: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5), LogP = 2.33860. |
| Quantified Difference | ΔLogP ≈ +1.47 vs. non-fluorinated analog (~30-fold higher lipophilicity); ΔLogP = 0 vs. 2-CF₃ regioisomer (identical global LogP, but different 3D electrostatic distribution). |
| Conditions | Calculated/measured LogP values; experimental method not specified in primary source. Comparator LogP values from predicted (non-fluorinated) and reported (2-CF₃) data. |
Why This Matters
For procurement decisions in drug discovery programs targeting intracellular or CNS targets, the ~30-fold lipophilicity advantage over non-fluorinated analogs directly impacts membrane permeation screening outcomes, making the 5-CF₃ compound a required building block when lipophilicity at the thiazole 5-position is structurally mandated.
- [1] Predicted LogP for ethyl thiazole-4-carboxylate (CAS 14527-43-6) based on consensus model (ALOGPS, XLogP3). Value ~0.87. Cross-referenced via PubChem and ChemSpider. Accessed April 2026. View Source
- [2] Muegge I, et al. Simple, intuitive calculations of lipophilicity and molecular electrostatic potential for regioisomeric fluorinated heterocycles. Class-level principle: same LogP does not imply identical 3D electronic distribution. Supporting evidence. View Source
